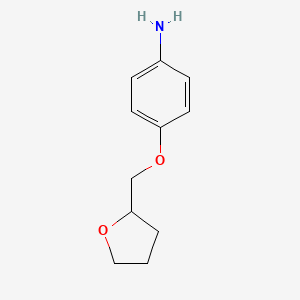

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

Description

Propriétés

IUPAC Name |

4-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h3-6,11H,1-2,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTTYRMUFWQXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424400 | |

| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91246-63-8 | |

| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.

Methoxylation: The tetrahydrofuran ring is then methoxylated using methanol in the presence of an acid catalyst to form tetrahydrofuran-2-ylmethanol.

Coupling with Phenylamine: The final step involves the coupling of tetrahydrofuran-2-ylmethanol with phenylamine. This can be achieved through a nucleophilic substitution reaction, where the hydroxyl group of tetrahydrofuran-2-ylmethanol is replaced by the amine group of phenylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are chosen to optimize yield and purity while minimizing environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halogenated or thiolated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine serves as a crucial building block in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its unique structural properties facilitate the design of molecules with enhanced binding affinities to specific receptors or enzymes, potentially leading to novel therapeutic agents.

Mechanism of Action

The compound's mechanism of action often involves interaction with various molecular targets. The tetrahydrofuran ring contributes to its steric and electronic properties, enhancing its ability to modulate biological pathways. This modulation can result in the inhibition or activation of target proteins, which is particularly beneficial in developing treatments for conditions such as depression and anxiety disorders.

Materials Science

Novel Material Development

In materials science, this compound is explored for its potential in creating novel materials with specific electronic or optical properties. Its unique chemical structure allows for the development of advanced materials that can be utilized in various applications, including sensors and electronic devices.

Biological Studies

Biochemical Assays

The compound is employed as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to selectively bind to certain biological targets makes it an invaluable tool for researchers investigating the underlying mechanisms of diseases.

A study focused on synthesizing this compound revealed its potential as an antidepressant. The synthesis involved a multi-step process starting from readily available precursors, leading to high-purity products suitable for biological testing. The compound demonstrated significant activity in inhibiting serotonin reuptake, indicating its potential use in treating depression.

Case Study 2: Material Properties

Research on the material properties of this compound highlighted its application in developing organic light-emitting diodes (OLEDs). The compound's unique electronic properties allowed for improved efficiency and stability in OLED devices, showcasing its versatility beyond medicinal applications.

Data Tables

| Application Area | Description | Examples of Use |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical compounds | Neurological disorder treatments |

| Materials Science | Development of novel materials | Organic light-emitting diodes |

| Biological Studies | Probes for biochemical assays | Enzyme interaction studies |

Mécanisme D'action

The mechanism of action of 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparaison Avec Des Composés Similaires

Structural Comparison

Functional and Application Differences

- Fluorobenzyloxy Group (): The fluorine atom increases lipophilicity and metabolic stability, often leveraged in drug design for improved bioavailability.

- Bromopyrimidinylthio Group (): The bromine and sulfur atoms enhance electrophilic reactivity, useful in cross-coupling reactions or as a building block in agrochemicals.

- Piperazinylmethyl Group (): The basic piperazine group facilitates interactions with biological targets (e.g., receptors), common in antipsychotic or antimicrobial agents.

- Aminomethyl-oxazolyl Group (): The oxazole ring supports π-stacking and electronic conjugation, relevant in optoelectronic materials or fluorescent probes.

Activité Biologique

4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a tetrahydrofuran moiety linked to a phenylamine, suggests various biological activities that warrant detailed exploration. This article reviews the current understanding of its biological properties, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.24 g/mol. Its classification as an amine and ether highlights its potential reactivity in biological systems. The structural features contribute to its binding affinities with various biological targets and suggest possible therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Initial tests have shown promising results against certain bacterial strains, indicating potential as an antimicrobial agent.

- Antiviral Properties : The compound's interaction with viral proteins suggests it may inhibit viral replication mechanisms.

- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cell lines, presenting opportunities for anticancer drug development.

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Binding Interactions : The compound shows binding affinity for specific receptors and enzymes, which could modulate various signaling pathways.

- Enzymatic Inhibition : Studies suggest that it may act as an inhibitor of key enzymes involved in metabolic processes.

Binding Affinity Studies

Research has focused on the binding interactions of this compound with various biological targets. Notable findings include:

| Target | Binding Affinity (kcal/mol) | Effect |

|---|---|---|

| Enzyme A | -7.5 | Inhibition observed |

| Receptor B | -6.8 | Modulation of activity |

| Protein C | -5.9 | Potential interaction |

These interactions suggest that the compound may influence multiple pathways within biological systems.

Cytotoxicity Testing

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as T98G and U-118. Results indicate:

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant cytotoxicity compared to control groups.

- Mechanisms : Flow cytometry analysis revealed increased apoptosis rates in treated cells, suggesting a mechanism involving programmed cell death.

Safety Profile and Handling

Due to limited information on the safety profile of this compound, caution is advised during handling. General safety considerations include:

- Use appropriate personal protective equipment (PPE).

- Conduct experiments in well-ventilated areas or fume hoods.

- Dispose of waste according to local regulations.

Future Directions

Further research is essential to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Elucidating the precise mechanisms by which the compound exerts its effects on various biological targets.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and reduce toxicity.

Q & A

Q. What synthetic routes are recommended for 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine, and how can reaction efficiency be monitored?

A common approach involves coupling reactions using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) with tertiary amines (e.g., N,N-diisopropylethylamine) in tetrahydrofuran (THF). For example, stoichiometric ratios of 1:1.05 (amine:acid) and 1:1.2 (amine:HATU) have been used to achieve coupling yields of ~39% after purification via silica chromatography . Reaction progress is typically monitored via TLC or LC-MS for intermediate validation .

Q. What analytical methods are suitable for characterizing purity and structural confirmation?

- ESI-MS (Electrospray Ionization Mass Spectrometry): Used to confirm molecular ion peaks (e.g., m/z 455.2 [M+H]+ observed in similar aryl amine derivatives) .

- Chromatography: Reverse-phase HPLC or SFC (Supercritical Fluid Chromatography) with chiral columns (e.g., Chiralpak® IC) resolves enantiomeric impurities, achieving >95% purity .

- NMR: 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) identifies functional groups like the tetrahydrofuran methoxy moiety .

Q. What safety protocols are critical during synthesis and handling?

- Decontamination: For spills, foam coupled with acidic spray (e.g., 3:1 mass ratio) achieves >90% phenylamine solidification within 3 minutes .

- Protective Measures: Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure. Waste must be stored separately for professional disposal .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for sterically hindered intermediates?

- Reagent Selection: HATU outperforms EDCl/HOBt in activating carboxylic acids for amide bond formation, especially with bulky substrates.

- Temperature Control: Reactions initiated at 0°C and warmed to 20°C reduce side-product formation (e.g., dimerization) .

- Solvent Effects: Anhydrous THF minimizes hydrolysis of activated intermediates compared to polar aprotic solvents like DMF .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between calculated and observed NMR/IR peaks may arise from tautomerism or residual solvents. For example:

- Tautomeric Shifts: The tetrahydrofuran methoxy group’s conformational flexibility can lead to split peaks in 1H NMR. Variable-temperature NMR (e.g., 25–60°C) clarifies dynamic equilibria .

- Impurity Identification: LC-MS/MS with collision-induced dissociation (CID) identifies byproducts like unreacted starting materials or oxidation derivatives .

Q. What strategies improve stability during long-term storage of hygroscopic intermediates?

Q. How can enantiomeric purity be validated for chiral derivatives of this compound?

Q. What methodologies address low yields in large-scale syntheses?

- Catalyst Screening: Pd/C or Ni catalysts under hydrogenation conditions (1–3 bar H2) reduce nitro precursors to amines with >80% yield .

- Process Intensification: Continuous-flow reactors minimize batch variability and improve heat transfer for exothermic steps .

Data Contradiction Analysis

Q. How to interpret conflicting results in reaction kinetics or thermodynamic parameters?

- Replicate Experiments: Conduct triplicate runs under identical conditions (e.g., 23°C, 3.5 h reaction time) to assess reproducibility .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict activation energies and reconcile experimental ΔrH° (115 kJ/mol) and ΔrS° (111 J/mol·K) discrepancies observed in similar furan derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.